molecular formula C9H10BrNO B14038515 1-(4-Amino-3-bromophenyl)propan-2-one

1-(4-Amino-3-bromophenyl)propan-2-one

Cat. No.: B14038515
M. Wt: 228.09 g/mol
InChI Key: MPNMHGYVVWGQBR-UHFFFAOYSA-N
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Description

1-(4-Amino-3-bromophenyl)propan-2-one is an organic compound with the molecular formula C9H10BrNO It is a brominated aromatic ketone with an amino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Amino-3-bromophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(4-aminophenyl)propan-2-one using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or dichloromethane and may be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-bromophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Amino-3-bromophenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-bromophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Amino-3-bromophenyl)propan-2-one is unique due to the presence of both the amino and bromine groups, which can significantly influence its reactivity and biological activity. The bromine atom can enhance the compound’s lipophilicity and ability to interact with biological membranes, while the amino group can increase its solubility in aqueous environments .

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

1-(4-amino-3-bromophenyl)propan-2-one

InChI

InChI=1S/C9H10BrNO/c1-6(12)4-7-2-3-9(11)8(10)5-7/h2-3,5H,4,11H2,1H3

InChI Key

MPNMHGYVVWGQBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)N)Br

Origin of Product

United States

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